(R)-3-Cyclopentyl-2-hydroxypropanoic acid
Description
Contextualization within the Field of Chiral alpha-Hydroxy Acids
Alpha-hydroxy acids (AHAs) are a well-established class of chemical compounds, found both in nature and as key players in industrial synthesis. beilstein-journals.org Many AHAs, such as lactic acid and mandelic acid, are fundamental precursors in a variety of chemical processes. beilstein-journals.org Chiral AHAs, specifically, are of immense value in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The ability to introduce a specific stereocenter early in a synthetic sequence is a cornerstone of modern asymmetric synthesis. nih.gov The synthesis of these chiral acids can be achieved through various methods, including the alkylation of chiral precursors or through enzymatic processes that offer high stereoselectivity. nih.gov
The general properties and significance of alpha-hydroxy acids are summarized in the table below.
| Property | Description | Significance in Research |
| Acidity | Stronger than their non-hydroxylated counterparts due to internal hydrogen bonding. beilstein-journals.org | Influences reactivity and catalytic behavior. |
| Functionality | Possess both a hydroxyl and a carboxylic acid group. | Allows for diverse chemical modifications and polymer synthesis. beilstein-journals.org |
| Chirality | Many AHAs exist as enantiomers (R/S forms). | Crucial for creating stereospecific drugs and understanding biological interactions. google.comnih.gov |
| Synthetic Utility | Used as precursors for aldehydes, ketones, and other complex molecules. beilstein-journals.org | Essential building blocks in multi-step organic synthesis. |
Significance of (R)-Stereochemistry in Biologically Active Carboxylic Acid Derivatives
The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in pharmacology. google.com For chiral drugs, the two enantiomers (mirror-image isomers) can exhibit markedly different biological activities. google.com One enantiomer might be therapeutically active, while the other could be less active, inactive, or even cause unwanted side effects. google.comnih.gov This principle underscores the importance of producing single-enantiomer drugs.
The "(R)-" configuration of (R)-3-Cyclopentyl-2-hydroxypropanoic acid is therefore not a trivial detail. It ensures that when this molecule is incorporated into a larger structure, the resulting product has a specific, predetermined three-dimensional shape. This is vital for its interaction with biological targets like enzymes and receptors, which are themselves chiral. google.com The use of stereochemically pure building blocks like this compound is a key strategy to avoid the formation of racemic mixtures, simplifying the drug development process and leading to safer, more effective pharmaceuticals. nih.govthieme.com
Overview of Current Research Trajectories and Intellectual Merit
While extensive academic literature focusing solely on this compound is not widespread, its intellectual merit is understood from its classification as a chiral building block. bldpharm.com Research involving such specialized intermediates is typically found within patents and process chemistry literature aimed at the synthesis of novel, high-value active pharmaceutical ingredients (APIs). thieme.com
The current research trajectory for compounds of this nature is driven by the continuous search for new drugs with improved efficacy and safety profiles. The cyclopentyl group is a common feature in many biologically active molecules, often used to enhance binding affinity to protein targets or to improve pharmacokinetic properties. Therefore, the intellectual merit of this compound lies in its potential to serve as a key fragment in the synthesis of new therapeutic agents. Research efforts would likely focus on incorporating this specific (R)-alpha-hydroxy-cyclopentylpropane motif into novel antivirals, anticancer agents, or cardiovascular drugs, where such structural features are known to be beneficial. Its availability facilitates the exploration of chemical space, allowing medicinal chemists to design and create next-generation medicines with high stereochemical purity.
Below is a table summarizing the key properties of the title compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 174221-31-9 bldpharm.com |
| Molecular Formula | C₈H₁₄O₃ |
| Class | Chiral Alpha-Hydroxy Acid |
| Key Structural Features | (R)-Stereocenter, Carboxylic Acid, Hydroxyl Group, Cyclopentyl Moiety |
| Primary Role | Chiral Building Block in Organic Synthesis bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-cyclopentyl-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUQCNGBJBUVGK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620962 | |
| Record name | (2R)-3-Cyclopentyl-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174221-31-9 | |
| Record name | (2R)-3-Cyclopentyl-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies
Chemoenzymatic and Biocatalytic Approaches for Enantiopure Production
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of (R)-3-Cyclopentyl-2-hydroxypropanoic acid, biocatalytic approaches, particularly those involving dehydrogenases, are of prime importance.
Application of 2-Hydroxy Carboxylic Acid Dehydrogenases in (R)-Hydroxylation
The asymmetric reduction of the corresponding α-keto acid, 3-cyclopentyl-2-oxopropanoic acid, is a direct and efficient route to this compound. This transformation can be effectively catalyzed by 2-hydroxy carboxylic acid dehydrogenases, such as lactate (B86563) dehydrogenases (LDHs). Specifically, D-lactate dehydrogenases (D-LDHs) are known to catalyze the reduction of various α-keto acids to the corresponding (R)-2-hydroxy acids with high enantioselectivity.
While direct studies on the enzymatic reduction of 3-cyclopentyl-2-oxopropanoic acid are not extensively documented in publicly available literature, the broad substrate specificity of many LDHs suggests its feasibility. For instance, D-LDH has been successfully employed in the synthesis of other (R)-2-hydroxy acids, such as (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid, with excellent enantiomeric excess (>99.9%) and good yields (68-72%) nih.gov. This precedent strongly supports the potential application of a similar system for the target molecule. The general reaction scheme would involve the enzymatic reduction of the ketone functionality using a nicotinamide (B372718) cofactor, typically NADH, which is regenerated in situ.
Optimization of Enzyme-Catalyzed Reaction Conditions
To achieve optimal performance in the biocatalytic synthesis of this compound, several reaction parameters must be carefully optimized. These include:
Enzyme Selection: Screening a variety of 2-hydroxy carboxylic acid dehydrogenases from different microbial sources is crucial to identify an enzyme with high activity and selectivity towards 3-cyclopentyl-2-oxopropanoic acid.
Cofactor Regeneration: The high cost of NADH necessitates an efficient in situ regeneration system. A common approach is to use a secondary enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (e.g., formate or glucose) to regenerate NADH from NAD+.
pH and Temperature: The optimal pH and temperature for both the primary dehydrogenase and the cofactor-regenerating enzyme must be determined to ensure maximum activity and stability of both enzymes.
Substrate and Co-substrate Concentration: The concentrations of the α-keto acid substrate and the co-substrate for cofactor regeneration need to be optimized to maximize product yield while avoiding substrate or product inhibition.
A hypothetical optimization of reaction conditions is presented in the table below, based on typical parameters for similar enzymatic reductions.
| Parameter | Optimized Value | Rationale |
| Enzyme | D-Lactate Dehydrogenase (e.g., from Lactobacillus sp.) | Known for high (R)-selectivity on various α-keto acids. |
| Cofactor Regeneration | Formate Dehydrogenase (FDH) / Sodium Formate | High efficiency and production of a benign byproduct (CO2). |
| pH | 6.5 - 7.5 | Optimal range for many dehydrogenases and FDH. |
| Temperature | 30 - 40 °C | Balances enzyme activity and stability. |
| Substrate Concentration | 50 - 200 mM | A balance to achieve high productivity without inhibition. |
| NADH Concentration | 0.1 - 1.0 mM | Catalytic amounts are sufficient with an efficient regeneration system. |
Substrate Scope and Limitations in Biocatalysis
While biocatalytic methods offer high selectivity, they can be limited by the substrate scope of the enzyme. The activity of a specific 2-hydroxy carboxylic acid dehydrogenase towards 3-cyclopentyl-2-oxopropanoic acid would need to be experimentally verified. The bulky cyclopentyl group might pose a steric hindrance for the active site of some enzymes, leading to lower conversion rates compared to smaller substrates. However, the successful reduction of other sterically demanding substrates by various dehydrogenases suggests that an appropriate enzyme for this transformation can likely be found through screening or protein engineering efforts.
Asymmetric Organic Synthesis Routes
In addition to biocatalysis, asymmetric organic synthesis provides powerful and versatile methods for the preparation of enantiomerically pure compounds like this compound.
Chiral Auxiliaries and Ligand-Mediated Enantioselective Transformations
A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a plausible approach is the asymmetric alkylation of a chiral enolate. The Evans asymmetric alkylation, which employs oxazolidinone chiral auxiliaries, is a prominent example. In this method, the chiral auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting imide is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The stereochemical outcome of the alkylation is controlled by the chiral auxiliary.
A potential synthetic route to this compound using an Evans-type auxiliary is outlined below:
Acylation: An appropriate (R)- or (S)-4-substituted-2-oxazolidinone is acylated with an acetyl group.
Aldol (B89426) Condensation: The resulting N-acetyl oxazolidinone is converted to its boron enolate and reacted with cyclopentanecarboxaldehyde in a diastereoselective aldol condensation to introduce the cyclopentyl group and the hydroxyl moiety with the desired stereochemistry.
Auxiliary Cleavage: The chiral auxiliary is then cleaved from the aldol product, typically via hydrolysis or reduction, to yield this compound or its corresponding ester or alcohol.
The diastereoselectivity of the aldol reaction is generally high, often exceeding 90:10, and the desired diastereomer can be purified by chromatography.
A hypothetical data table for an Evans aldol reaction to a precursor of the target acid is presented below, based on similar reported transformations.
| Entry | Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Cyclopentanecarboxaldehyde | >95:5 | ~85 |
Diastereoselective Synthetic Strategies
Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. In the context of synthesizing this compound, a strategy could involve starting with a chiral precursor that already contains a stereocenter, which then directs the formation of the second stereocenter.
For example, one could envision a route starting from a chiral cyclopentyl-containing building block. However, a more common and flexible approach is to introduce the chirality during the synthesis. The aldol reaction described in the previous section is a prime example of a diastereoselective reaction where the chiral auxiliary dictates the stereochemistry of the newly formed stereocenters.
Another potential diastereoselective strategy could involve the asymmetric reduction of a chiral β-keto ester or amide derivative of 3-cyclopentyl-3-oxopropanoic acid. The stereocenter in the chiral alcohol or amine part of the ester or amide would direct the stereoselective reduction of the ketone, leading to the desired (R)-hydroxyl group. Subsequent hydrolysis of the ester or amide would then afford the final product. The choice of the chiral auxiliary and the reducing agent would be critical in achieving high diastereoselectivity.
Strategic Use of Chiral Building Blocks
The synthesis of enantiomerically pure compounds like this compound heavily relies on methodologies that can control the three-dimensional arrangement of atoms. One of the most effective strategies is the use of chiral auxiliaries, which are themselves enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. nih.gov
A preeminent example of this approach is the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries. wikipedia.orgsantiago-lab.com These auxiliaries, derived from readily available amino acids, can be acylated and then reacted with an aldehyde to form a new carbon-carbon bond with high diastereoselectivity. wikipedia.orgsantiago-lab.com The bulky substituents on the oxazolidinone effectively shield one face of the enolate, forcing the incoming electrophile (the aldehyde) to attack from the less hindered side, thus dictating the stereochemistry of the newly formed stereocenters. nih.govyoutube.com
In the context of synthesizing this compound, a plausible and widely adopted strategy involves the aldol condensation of an N-acylated chiral oxazolidinone with cyclopentanecarboxaldehyde. The general steps of this synthetic approach are outlined below:
Acylation of the Chiral Auxiliary: A chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with an appropriate acetyl derivative to form the corresponding N-acetyl oxazolidinone.
Diastereoselective Aldol Reaction: The N-acetylated auxiliary is then converted into its boron enolate, typically using a Lewis acid like dibutylboron triflate and a hindered base. wikipedia.org This enolate then reacts with cyclopentanecarboxaldehyde in a highly diastereoselective aldol addition to yield the corresponding aldol adduct. The stereochemistry of the newly formed hydroxyl and methyl groups is controlled by the chiral auxiliary.
Cleavage of the Auxiliary: The final step involves the removal of the chiral auxiliary from the aldol product. This is commonly achieved through hydrolysis, for example, with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired this compound. nih.gov
The high degree of stereocontrol exerted by the Evans auxiliary typically results in excellent diastereomeric ratios, often exceeding 90:10, which simplifies the purification of the desired stereoisomer. nih.gov
Table 1: Illustrative Data for the Synthesis of a β-Hydroxy Acid via Evans Aldol Reaction
| Step | Reactants | Reagents and Conditions | Product | Diastereomeric Ratio (syn:anti) | Yield |
| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Propionyl chloride | n-Butyllithium, THF, -78 °C | N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N/A | High |
| 2 | N-Propionyl oxazolidinone, Cyclopentanecarboxaldehyde | Dibutylboron triflate, Diisopropylethylamine, CH₂Cl₂, -78 °C to 0 °C | Aldol Adduct | >95:5 | ~85% |
| 3 | Aldol Adduct | Lithium hydroxide, Hydrogen peroxide, THF/H₂O, 0 °C | This compound | N/A | ~90% |
Note: This table is illustrative and based on typical results for Evans aldol reactions. Actual yields and diastereoselectivities may vary depending on the specific substrates and reaction conditions.
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be made more sustainable through several key considerations.
Biocatalysis: One of the most promising green approaches is the use of enzymes as catalysts. Biocatalytic methods offer high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. nih.govresearchgate.net For the synthesis of chiral α-hydroxy acids, oxidoreductases are particularly relevant. researchgate.net A potential biocatalytic route to this compound could involve the asymmetric reduction of a precursor like ethyl 3-cyclopentyl-2-oxopropanoate using a specific ketoreductase enzyme. This enzymatic reduction can provide high enantiomeric excess (>99% ee) and high conversion rates. researchgate.net Furthermore, whole-cell biotransformations can be employed, which circumvents the need for costly enzyme purification and allows for the in-situ regeneration of necessary cofactors. nih.gov
Solvent Selection and Process Optimization: The choice of solvent has a major impact on the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents such as water, supercritical fluids, or bio-based solvents. whiterose.ac.uk Additionally, optimizing reaction conditions to reduce energy consumption, for instance by using microwave-assisted synthesis where applicable, can further enhance the sustainability of the process. mdpi.com
The evaluation of the "greenness" of a synthetic route can be quantified using various metrics such as the E-Factor (Environmental Factor), which measures the mass of waste produced per unit of product, and the Process Mass Intensity (PMI), which considers the total mass used in a process relative to the mass of the active pharmaceutical ingredient produced. nih.govmdpi.com Applying these metrics allows for a systematic assessment and improvement of synthetic routes to minimize their environmental impact. rsc.org
Advanced Enantioselective Analytical and Characterization Techniques
Chiral Chromatographic Separations for Enantiomeric Purity Assessment
Chiral chromatography stands as the cornerstone for the enantioselective separation of chiral compounds like (R)-3-Cyclopentyl-2-hydroxypropanoic acid. unife.it This is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and, thus, separation. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary tool for the enantiomeric separation of non-volatile compounds such as hydroxy acids. The use of CSPs is the most common approach in chiral HPLC. nih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and robustness. nih.gov For acidic compounds like this compound, columns such as those based on derivatized cellulose or amylose can provide effective separation. nih.govmdpi.com The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.
A typical HPLC method for the chiral separation of a hydroxypropanoic acid derivative might involve a polysaccharide-based chiral stationary phase. The mobile phase composition, flow rate, and column temperature are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.
Table 1: Illustrative HPLC Conditions for Chiral Separation of Hydroxy Acid Analogs
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
This table represents a hypothetical set of conditions based on common practices for separating similar chiral acids and does not represent data for this compound specifically.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For non-volatile compounds like this compound, derivatization is a necessary prerequisite for GC analysis. The hydroxyl and carboxylic acid functional groups are typically converted into more volatile esters or silyl (B83357) ethers. Following derivatization, the resulting species can be separated on a chiral stationary phase. Cyclodextrin-based CSPs are commonly employed in chiral GC for the separation of a wide range of enantiomers. researchgate.net
The derivatization process not only increases volatility but can also enhance the interaction with the chiral stationary phase, improving separation. A common derivatization agent for carboxylic acids is diazomethane (B1218177) for methylation, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Table 2: Example GC Conditions for Chiral Analysis of Derivatized Hydroxy Acids
| Parameter | Condition |
| Column | Chirasil-Dex CB (permethylated β-cyclodextrin) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
This table illustrates typical GC conditions for the analysis of derivatized chiral acids and is not specific to this compound.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC and GC for chiral separations. chromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.comnih.gov The technique is compatible with a wide range of chiral stationary phases, including those used in HPLC. For the separation of acidic compounds, a modifier such as methanol (B129727) is typically added to the supercritical CO2 to improve peak shape and retention. nih.gov
Recent advancements have demonstrated the successful resolution of various chiral acids using SFC without the need for acidic additives in the mobile phase, which can be advantageous for subsequent detection by mass spectrometry. nih.gov
Table 3: Representative SFC Conditions for Chiral Acid Separation
| Parameter | Condition |
| Column | Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
This table provides an example of SFC conditions used for separating chiral acids and is not specific to this compound.
Mass Spectrometry (MS) Techniques in Chiral Analysis
Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method, provides high sensitivity and selectivity.
In cases where direct chiral separation is challenging or when enhanced sensitivity is required, chiral derivatization can be employed. nih.gov This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral chromatographic column. The separated diastereomers can then be detected by mass spectrometry. This approach is applicable to both LC-MS/MS and GC-MS.
Tandem Mass Spectrometry (MS/MS) is an invaluable tool for the structural elucidation of molecules. While MS itself is generally not able to distinguish between enantiomers, it can provide crucial structural information. When coupled with a chiral separation technique, MS/MS can confirm the identity of the separated enantiomers by analyzing their fragmentation patterns. The fragmentation of the this compound ion would yield specific product ions that are characteristic of its molecular structure, thereby confirming its identity post-separation.
Ion Mobility Spectrometry for Enantiomer Discrimination
Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates gas-phase ions based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, enabling the differentiation of isomers, including enantiomers. nih.gov The direct separation of enantiomers by IMS, which possess identical mass-to-charge ratios, is not possible under standard achiral conditions. Therefore, chiral discrimination is achieved by introducing a chiral environment into the analysis. nih.gov
Two primary strategies are employed for the enantiomeric discrimination of compounds like this compound using IMS:
Chiral Drift Gas Modifiers: In this approach, a volatile chiral reagent is introduced as a modifier into the neutral drift gas of the ion mobility spectrometer. nih.gov As the enantiomeric ions of the analyte traverse the drift tube, they form transient, stereospecific non-covalent complexes with the chiral modifier. These diastereomeric complexes have different collision cross-sections (CCS), which in turn leads to different drift times through the spectrometer, allowing for their separation. nih.gov For a carboxylic acid like the target compound, a chiral amine or alcohol, such as S-(+)-2-butanol, could serve as a suitable modifier. nih.gov The mobility of both enantiomers is typically reduced by the interaction with the modifier, but one is affected more significantly, enabling separation. nih.gov
Chiral Derivatization: This method involves the covalent bonding of the enantiomeric analyte with a chiral derivatizing agent (chiral tag) prior to IMS analysis. This reaction converts the pair of enantiomers into a pair of diastereomers. These resulting diastereomers have distinct three-dimensional structures and, consequently, different CCS values, which allows for their baseline separation in the ion mobility cell. chemrxiv.org A newly synthesized charged chiral tag, for instance, has been successfully used for the enantioselective imaging of D- and L-2-hydroxyglutaric acid, a structurally related hydroxy acid. chemrxiv.org The tag-conjugated diastereomers can be efficiently ionized and separated by IMS-MS. chemrxiv.org
The resolution (R) of the two enantiomers in the mobility spectrum is a key parameter for evaluating the success of the separation. This data allows for the quantification of enantiomeric excess (ee) by relating the peak areas of the separated diastereomers to their concentrations. nih.gov
Spectroscopic Methods for Absolute Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy under achiral conditions cannot distinguish between enantiomers, as they have identical physical properties, including NMR spectra. nih.govlibretexts.org To resolve enantiomers by NMR, a chiral environment must be introduced. This is commonly achieved through the use of Chiral Shift Reagents (CSRs), also known as Chiral Lanthanide Shift Reagents (CLSRs). libretexts.orgchempedia.info
These reagents are typically coordination complexes of a lanthanide ion, such as Europium(III), with a chiral organic ligand. rsc.org When a CSR is added to a solution of a racemic or enantiomerically enriched compound containing a Lewis basic site, such as the hydroxyl and carboxyl groups of this compound, it forms rapid and reversible diastereomeric complexes. libretexts.org The lanthanide ion in the CSR is paramagnetic, which induces large changes in the chemical shifts (δ) of the analyte's protons, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide center. libretexts.org
Because the two enantiomers form diastereomeric complexes with the chiral reagent, the spatial arrangement of their protons relative to the paramagnetic center differs. This results in differential chemical shifts for corresponding protons in the two enantiomers, a phenomenon known as chemical shift non-equivalence (ΔΔδ). rsc.orgnih.gov Consequently, a single peak in the original spectrum splits into two, allowing for the direct observation and quantification of both enantiomers. rsc.org The integration of these separated signals provides a direct measure of the enantiomeric excess (ee). chempedia.info Commonly used CSRs include tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III), often abbreviated as Eu(hfc)₃. rsc.orgnih.gov
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) Spectroscopy
Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to determine the absolute configuration and study the solution-state conformation of chiral molecules. creative-biostructure.comresearchgate.net
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net A VCD spectrum plots this difference (ΔA = A_L - A_R) against frequency, resulting in a spectrum of positive and negative bands that is unique to a specific enantiomer; its mirror-image molecule will exhibit a VCD spectrum of equal magnitude but opposite sign. VCD is an excellent alternative to X-ray crystallography because it can be performed on samples in solution, and is applicable to both crystalline and non-crystalline materials. researchgate.net
The determination of the absolute configuration of a molecule like this compound using VCD involves a comparison between the experimental spectrum and theoretical spectra generated by quantum-mechanical calculations. nih.gov For flexible molecules, this process requires a thorough conformational search to identify all significant low-energy conformers. nih.govresearchgate.net The VCD spectrum for each conformer is calculated, and a population-weighted average spectrum is generated for both the (R) and (S) enantiomers. The absolute configuration is assigned by identifying which calculated spectrum provides the best match with the experimental one. researchgate.netnih.gov
Optical Rotatory Dispersion (ORD) is a technique that measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.com A plot of molar rotation versus wavelength is known as an ORD curve. In the vicinity of a chromophore's absorption band, chiral molecules exhibit a characteristic peak and trough in the ORD curve, a phenomenon known as the Cotton effect. pg.edu.pl The sign of the Cotton effect (positive or negative) can be correlated with the absolute stereochemistry of the molecule, often through the application of empirical rules or comparison with known compounds. creative-biostructure.comrsc.org
X-ray Crystallography of Chiral Derivatives
Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of molecules, providing an unambiguous assignment of the relative and absolute configuration of all stereogenic centers. springernature.com However, many small organic molecules, particularly polar compounds like carboxylic acids, can be difficult to obtain as high-quality single crystals suitable for diffraction experiments. nih.govresearchgate.net
To overcome this limitation, a common and highly effective strategy is the synthesis of a crystalline chiral derivative. nih.gov This involves reacting the target molecule, this compound, with a chiral auxiliary—a readily available, enantiomerically pure compound of known absolute configuration. Suitable auxiliaries for a carboxylic acid include chiral amines or alcohols, leading to the formation of diastereomeric amides or esters. researchgate.net These derivatives are often more rigid and have a higher propensity to crystallize.
Once a suitable single crystal of the diastereomer is grown, its structure is determined by X-ray diffraction. Since the absolute configuration of the chiral auxiliary is already known, the absolute configuration of the stereocenter from the original acid can be determined relative to it within the solved crystal structure. nih.govresearchgate.net
The quality of an absolute structure determination is often assessed by the Flack parameter. nih.gov A value close to zero for a known enantiopure compound indicates that the assigned absolute configuration is correct, while a value close to one suggests that the inverted structure is the correct one. researchgate.net
Table of Compound Names
An Examination of the Molecular Interactions of this compound
While the chemical entity this compound is recognized, a comprehensive review of publicly available scientific literature reveals a notable scarcity of direct research into its specific molecular interactions and biological recognition mechanisms. The following sections address the specified topics based on the available, albeit limited, information and draw context from closely related compounds where direct data is absent.
Molecular Interactions and Biological System Recognition Mechanistic Studies
Stereoselective Molecular Recognition in Complex Biological Systems (Non-Clinical Focus)
Investigations into Enantioselective Transport Mechanisms
The transport of small carboxylic acids across cellular membranes is often a mediated process, facilitated by specific transporter proteins. For α-hydroxy acids, the monocarboxylate transporter (MCT) family, part of the larger Solute Carrier 16A (SLC16A) family, plays a pivotal role. wikipedia.orgnih.gov These transporters function as proton-coupled symporters, moving monocarboxylates along with a proton across the plasma membrane. nih.govtaylorandfrancis.com While direct studies on the enantioselective transport of this compound are not extensively documented in publicly available literature, the principles of MCT-mediated transport and the established stereoselectivity of biological systems for chiral molecules provide a framework for understanding its potential transport mechanisms.
Biological systems frequently exhibit a high degree of stereoselectivity. For instance, antibodies have been developed that can specifically recognize the enantiomers of free α-hydroxy acids, binding only to the analyte with the correct configuration at the stereogenic center. nih.gov This interaction is primarily governed by the carboxyl-hydroxyl-hydrogen triad (B1167595) around the chiral carbon, and substitution of the hydroxyl group with an amino group completely abrogates binding, highlighting the specificity of the recognition. nih.gov This inherent chirality recognition in biological macromolecules suggests that the transport of this compound could also be enantioselective.
The transport cycle of MCTs involves a series of conformational changes, often described as an alternating access mechanism. Molecular dynamics simulations of MCT1 have shed light on this process, identifying key residue pairs essential for stabilizing the inward- and outward-facing conformations of the transporter. chinaphar.com The translocation of the substrate is a sequential event involving co-transport of a proton. chinaphar.com Although MCTs transport a range of monocarboxylates, including lactate (B86563), pyruvate, and ketone bodies, the presence of a bulky cyclopentyl group in this compound would influence its interaction with the substrate-binding pocket of the transporter, potentially affecting transport affinity and kinetics.
Table 1: Key Characteristics of Select Monocarboxylate Transporter (MCT) Isoforms
| Transporter | Primary Substrates | Tissue Distribution (Examples) | Key Features |
| MCT1 | Lactate, Pyruvate, Ketone bodies | Widely expressed, including in highly oxidative tissues (heart, red muscle) and tumors. nih.gov | Associated with the ancillary protein basigin for plasma membrane localization and activity. nih.gov |
| MCT2 | High-affinity for pyruvate | Testes, neurons, liver. taylorandfrancis.com | Requires embigin or basigin for proper function. nih.gov |
| MCT4 | High-affinity for lactate | Highly glycolytic tissues (white skeletal muscle, astrocytes, tumors). nih.gov | Adapted for lactate efflux from cells with high glycolytic rates. nih.gov |
Receptor-Ligand Dynamics and Conformational Changes
The interaction of a ligand with its receptor is a dynamic process that typically involves a series of conformational rearrangements in the receptor protein, leading to its activation or inhibition. It is widely accepted that individual ligands can induce distinct receptor conformations, a concept known as functional selectivity. nih.gov These ligand-specific conformational changes are the basis for the diverse signaling outcomes observed with different drugs targeting the same receptor. nih.govyoutube.com
While the specific receptor target(s) for this compound are not identified in the available literature, general principles of receptor-ligand dynamics can be applied. The binding of a ligand, such as an agonist, to a G-protein-coupled receptor (GPCR), for example, triggers a conformational shift, often involving the outward movement of transmembrane helices, which creates a binding site for intracellular signaling proteins like G-proteins. researchgate.net The nature and extent of these conformational changes can vary depending on the ligand's structure and its specific interactions within the receptor's binding pocket. nih.gov
The cyclopentyl moiety is a common feature in various biologically active molecules and can contribute significantly to receptor binding affinity and selectivity. The enantioselectivity of ligand binding is a critical determinant of pharmacological activity. For instance, the neurosteroid allopregnanolone (B1667786) demonstrates enantioselective modulation of GABAA receptors, with the natural enantiomer being significantly more potent. nih.gov This difference is attributed to differential binding affinity and efficacy at the receptor's binding site, underscoring how a chiral center can profoundly influence receptor-ligand dynamics. nih.gov Rigid body docking studies of neurosteroids have provided insights into how enantiomers can adopt different poses within a binding site, leading to varied functional outcomes. nih.gov
Molecular dynamics simulations are a powerful tool for investigating the conformational dynamics of receptors upon ligand binding. researchgate.netnih.gov These computational methods can reveal how ligand binding shifts the conformational ensemble of a receptor, which in turn correlates with its transcriptional or signaling activity. nih.gov Such studies have shown that the binding of a ligand can induce both local and global conformational changes, ultimately leading to the recruitment of coregulator proteins and the initiation of a cellular response. nih.govmdpi.com
Table 2: General Principles of Ligand-Induced Receptor Conformational Changes
| Ligand Type | General Effect on Receptor Conformation | Consequence |
| Full Agonist | Induces a significant conformational change that stabilizes the fully active state. | Elicits a maximal biological response. |
| Partial Agonist | Induces a conformational change that is intermediate between the inactive and fully active states. | Produces a submaximal response. |
| Antagonist | Binds to the receptor but does not induce a significant conformational change; stabilizes the inactive state. | Blocks the action of an agonist but has no intrinsic activity. |
| Inverse Agonist | Binds to and stabilizes an inactive conformation, reducing the basal activity of the receptor. | Reduces the level of constitutive receptor signaling. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Influence of the (R)-Stereochemistry on Molecular Interactions and Synthetic Yields
The stereochemistry of alpha-hydroxy acids (AHAs) is often a critical determinant of their biological activity. nih.gov The (R)-configuration at the C2 position of 3-Cyclopentyl-2-hydroxypropanoic acid dictates the spatial orientation of the hydroxyl and carboxyl groups, which is paramount for specific interactions with chiral environments like enzyme active sites or receptors. While direct comparative studies on the biological activity of the (R) and (S) enantiomers of this specific compound are not extensively documented in the literature, the principle of stereospecificity is well-established for this class of molecules. For instance, the stereochemistry of 2-hydroxy palmitic acid is known to be crucial for certain biological functions, highlighting the importance of a single enantiomer. nih.gov
The synthesis of enantiomerically pure AHAs is a key focus in medicinal chemistry to ensure target specificity and efficacy. mdpi.com Various methods have been developed to obtain single isomers, underscoring the value placed on stereochemical purity. These methods include the resolution of racemic mixtures and the enantioselective synthesis from prochiral precursors. The choice of method can significantly impact the synthetic yield of the desired (R)-enantiomer. Chiral derivatization techniques, using agents like (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA) or Phenylglycine methyl ester (PGME), are employed not only for the synthesis but also for the analysis and confirmation of the absolute configuration of the final product. nih.govnih.gov
Table 1: General Strategies for Obtaining Enantiomerically Pure α-Hydroxy Acids This table is a summary of general methods and does not represent specific yield data for (R)-3-Cyclopentyl-2-hydroxypropanoic acid.
| Method | Description | Common Reagents/Catalysts | Key Outcome |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral resolving agents (e.g., L-prolinamide), enzymatic hydrolysis (e.g., lipase). researchgate.netnih.gov | Isolation of one enantiomer from a 50:50 mixture, often with a theoretical maximum yield of 50%. |
| Asymmetric Synthesis | Creation of a chiral center from a prochiral substrate using a chiral catalyst or auxiliary. | Chiral phosphoric acids, chiral ligands for metal catalysts (e.g., FOXAP-type ligands). acs.orgacs.org | High yield of the desired enantiomer with high enantiomeric excess (ee). |
| Chiral Pool Synthesis | Synthesis starting from an existing, inexpensive, and enantiomerically pure natural product. | Natural amino acids, sugars, or other chiral precursors. | Yield and enantiopurity depend on the synthetic route and retention of stereochemistry. |
Strategic Modifications of the Cyclopentyl Moiety
The cyclopentyl group is a non-polar, bulky substituent that significantly influences the molecule's lipophilicity, steric profile, and conformational flexibility. Its role in binding to biological targets is a key area of SAR investigations. researchgate.net
The size and substitution of the cycloalkane ring in bioactive molecules can dramatically affect potency and pharmacokinetic properties. In medicinal chemistry, altering the ring size is a common strategy to optimize ligand-receptor interactions. nih.gov For example, in studies of Kv7 channel openers, modifying a cyclopentyl moiety to a cyclohexyl group led to a slight improvement in biological activity. acs.org Conversely, in other molecular contexts, such as certain spirocyclic inhibitors, changing a cyclopentane (B165970) to a cyclohexane (B81311) has resulted in a significant drop in potency. nih.gov These findings suggest that the five-membered ring may offer an optimal balance of size and rigidity for fitting into specific hydrophobic pockets. nih.gov Furthermore, the addition of substituents to a cycloalkane ring, such as dimethyl groups on a cyclobutane, has been shown to markedly improve biological activity compared to the unsubstituted ring. acs.org
Table 2: Reported Effects of Cycloalkane Ring Modification in Analogous Systems This table presents findings from studies on different molecular scaffolds to illustrate the principles of ring modification.
| Original Moiety | Modified Moiety | System Studied | Observed Effect on Activity | Reference |
| Cyclopentyl | Cyclohexyl | Kv7 Channel Opener | Slight improvement | acs.org |
| Spiro-Cyclopentane | Spiro-Cyclohexane | GPR119 Agonist | >10-fold drop in potency | nih.gov |
| Unconstrained Linker | Cyclobutyl Linker | LFA-1/ICAM-1 Inhibitor | Improved oral bioavailability | nih.gov |
| Fused 5-membered ring | Fused 6- or 7-membered ring | Aminoglycoside Antibiotic | Increased activity | nih.gov |
Conformational Effects of Cyclopentyl Group Rotamers
The cyclopentane ring is not planar but exists in a dynamic equilibrium between various "envelope" and "twist" (or "half-chair") conformations. biomedres.us The specific conformation adopted by the cyclopentyl group, along with the rotation around the single bond connecting it to the propanoic acid backbone (rotamers), can influence how the molecule presents itself to a binding partner. pharmacompass.com The conformational dynamics of residues within an enzyme's active site are often crucial for substrate recognition and catalysis. nih.gov A ligand that can adopt a low-energy conformation matching the binding site's geometry will have a higher affinity. The cyclopentyl group restricts the number of available conformations compared to a linear alkyl chain, which can be entropically favorable for binding. The specific rotameric state of the cyclopentyl group could position adjacent functionalities optimally for hydrogen bonding or other interactions, or conversely, cause steric clashes that prevent effective binding. nih.gov
Chemical Derivatizations of the Hydroxy and Carboxylic Acid Functional Groups
The hydroxyl and carboxylic acid groups are primary sites for chemical modification to alter the molecule's properties, such as solubility, stability, and reactivity, or to create prodrugs.
The carboxylic acid and hydroxyl groups can undergo standard derivatization reactions.
Esterification: The carboxylic acid can be converted to an ester, and the hydroxyl group can be acylated to form an ester. Esterification of the carboxyl group typically increases lipophilicity and removes the acidic proton, which can affect solubility and transport properties. General methods for synthesizing α-hydroxy esters often involve the reaction of aldehydes with masked acyl cyanide reagents or carboxylation of α-siloxy silanes. organic-chemistry.org
Amidation: The carboxylic acid can be converted to a primary, secondary, or tertiary amide. This transformation replaces an acidic group with a neutral, hydrogen-bond-donating/accepting group, which can profoundly alter molecular interactions. Standard peptide coupling reagents are often used for this purpose. thermofisher.com
Etherification: The hydroxyl group can be converted to an ether. This modification removes the hydrogen-bond-donating capability of the hydroxyl group and increases steric bulk, which can be used to probe the steric and electronic requirements of a binding pocket.
These derivatizations are fundamental in SAR studies to determine which functional groups are essential for activity. For instance, if an ester or amide derivative retains activity, it suggests that the carboxylic acid's hydrogen-bond-accepting ability is key, rather than its acidity.
The functional groups of this compound can be transformed through redox reactions, with significant implications for the molecule's structure and stereochemistry.
Oxidation: Oxidation of the secondary hydroxyl group would yield the corresponding α-keto acid, specifically 3-cyclopentyl-2-oxopropanoic acid. Various reagents are known to oxidize α-hydroxy acids to α-keto acids. researchgate.net A critical question in such a transformation is the stability of the adjacent chiral center. While the oxidation itself does not directly involve the chiral carbon, the resulting α-keto acid's α-proton is now adjacent to a carbonyl group, making it acidic and susceptible to enolization, particularly under basic or harsh thermal conditions. This enolization would lead to racemization, destroying the stereointegrity of any subsequent products. However, enzymatic or mild chemical oxidation methods can often be performed with retention of stereochemical information in related steps. researchgate.netnih.gov
Reduction: Reduction of the carboxylic acid group would yield the corresponding 1,2-diol, (R)-3-Cyclopentylpropane-1,2-diol. This transformation removes the acidic center and introduces a primary alcohol. The stereointegrity of the C2 chiral center is generally maintained during the reduction of a carboxylic acid with common reagents like lithium aluminum hydride (LiAlH₄) or boranes, as the reaction does not directly involve the bonds to the stereocenter. Stereoselective reductions of related α-hydroxy keto derivatives have been shown to proceed with high stereocontrol, suggesting that the reduction of the carboxyl group in this compound would likely preserve the (R)-configuration at C2. nih.gov
Design of Analogues for Enhanced Specificity in Molecular Probes
The development of highly specific molecular probes is a cornerstone of chemical biology and molecular imaging, enabling the precise study of biological processes and targets. nih.gov this compound serves as a versatile scaffold for the design of such probes. Its structure, featuring a carboxylic acid, a hydroxyl group, and a cyclopentyl moiety, offers multiple points for chemical modification to enhance binding affinity and specificity for a target of interest. The strategic design of analogues focuses on modulating the physicochemical properties of the parent molecule to optimize its interaction with a biological target while minimizing off-target binding.
The core principle behind enhancing specificity lies in the meticulous tailoring of the probe's structure to complement the unique topology and chemical environment of the target's binding site. nih.gov This involves a systematic investigation of the structure-activity relationship (SAR) and structure-property relationship (SPR). SAR studies explore how modifications to the chemical structure of the lead compound, this compound, affect its biological activity, while SPR studies investigate the relationship between the molecular structure and its physicochemical properties, such as solubility, stability, and membrane permeability.
Detailed Research Findings
While specific research on the design of molecular probes based on this compound is not extensively documented in publicly available literature, the principles of analogue design for enhanced specificity can be illustrated through hypothetical modifications of this scaffold. These modifications are based on established strategies in medicinal chemistry and probe development. longdom.orgunmc.edu
The design process typically involves the synthesis and evaluation of a library of analogues where different components of the parent molecule are systematically varied. For this compound, key modification points include the carboxylic acid group, the hydroxyl group, and the cyclopentyl ring.
Modification of the Carboxylic Acid Group: The carboxylic acid is a key functional group that can participate in hydrogen bonding and electrostatic interactions within a binding pocket. wikipedia.org It also provides a convenient handle for attaching linkers and signaling moieties. nih.gov To enhance specificity, the carboxylic acid can be converted to various amides or esters. This modification can alter the hydrogen bonding capacity and steric profile of the molecule, potentially leading to more selective interactions with the target protein.
Modification of the Hydroxyl Group: The hydroxyl group is another important site for establishing hydrogen bonds with a target. Its modification, for instance, through etherification or esterification, can probe the steric and electronic requirements of the binding site. If the hydroxyl group is crucial for binding, its modification will likely lead to a loss of affinity, confirming its role in target recognition.
To create a functional molecular probe, a signaling group must be attached. The choice of linker and signaling moiety is critical. The linker should be of an appropriate length and flexibility to position the signaling group away from the core binding motif, so it does not interfere with target binding. The signaling group itself, whether a fluorophore or a radiolabel, should be chosen based on the intended application (e.g., fluorescence microscopy, PET imaging). nih.govnih.gov
The following interactive data table illustrates a hypothetical set of analogues of this compound and the rationale behind their design for enhanced specificity as molecular probes.
| Compound ID | Modification from Parent Compound | Rationale for Design | Hypothetical Target Interaction |
| Probe-001 | Carboxylic acid converted to a methyl amide | To alter hydrogen bonding capacity and introduce steric bulk. | May enhance selectivity by forming a more specific hydrogen bond network with the target. |
| Probe-002 | Hydroxyl group converted to a methoxy (B1213986) ether | To probe the necessity of the hydroxyl group as a hydrogen bond donor. | If binding is retained, it suggests the hydroxyl is not a critical hydrogen bond donor. |
| Probe-003 | Cyclopentyl group replaced with a cyclohexyl group | To investigate the impact of the size of the hydrophobic group on binding affinity. | A larger ring may provide a better fit in a larger hydrophobic pocket, increasing affinity. |
| Probe-004 | Carboxylic acid linked to a fluorescein (B123965) dye via a short PEG linker | To create a fluorescent probe for imaging applications. | The linker separates the bulky dye from the core scaffold to minimize interference with binding. |
| Probe-005 | Introduction of a fluorine atom on the cyclopentyl ring | To increase binding affinity through potential halogen bonding and improve metabolic stability. | The fluorine atom can form specific interactions with the target and block sites of metabolism. |
The evaluation of these analogues would involve in vitro binding assays to determine their affinity and selectivity for the target protein. Promising candidates would then be further characterized in cellular and in vivo models to assess their utility as molecular probes.
Computational Chemistry and in Silico Modeling
Conformational Analysis and Molecular Dynamics Simulations
A comprehensive understanding of the three-dimensional structure and flexibility of (R)-3-Cyclopentyl-2-hydroxypropanoic acid is fundamental to understanding its function.
Conformational Analysis:
Conformational analysis would identify the stable, low-energy arrangements (conformers) of the molecule. Due to the rotatable single bonds and the flexible cyclopentyl ring, this compound can adopt various shapes. The cyclopentyl ring itself exists in non-planar conformations, typically an "envelope" or "twist" form, to alleviate ring strain. Furthermore, rotation around the C-C bonds of the propanoic acid chain and the orientation of the hydroxyl and carboxyl groups contribute to a complex conformational landscape.
A systematic conformational search would likely reveal several low-energy structures. The stability of these conformers would be influenced by intramolecular hydrogen bonding, where the hydroxyl group's hydrogen could interact with the carbonyl oxygen of the carboxylic acid, forming a stable five- or six-membered ring-like structure. Studies on other α-hydroxy acids have shown that such intramolecular hydrogen bonds significantly influence their preferred conformations. bohrium.commdpi.com
Molecular Dynamics (MD) Simulations:
While conformational analysis identifies static low-energy states, molecular dynamics simulations provide a view of the molecule's behavior over time in a simulated environment (e.g., in water or another solvent). An MD simulation of this compound would reveal:
The transitions between different conformations.
The flexibility of the cyclopentyl ring and the side chain.
The dynamics of intramolecular hydrogen bonds.
The interaction of the molecule with solvent molecules, showing how water molecules arrange around the hydrophilic hydroxyl and carboxyl groups and the hydrophobic cyclopentyl moiety.
MD simulations on chiral carboxylic acids and other small molecules have been instrumental in understanding their dynamic behavior and interactions in solution. mdpi.commdpi.com
Illustrative Data Table for Conformational Analysis: This table is a hypothetical representation of potential results from a conformational analysis study.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-Bond (O-H···O=C) Distance (Å) | Cyclopentyl Ring Pucker |
|---|---|---|---|---|
| Conf-1 | 0.00 | -65.4 | 1.95 | Envelope |
| Conf-2 | 1.25 | 175.2 | - | Twist |
| Conf-3 | 2.10 | 68.9 | - | Envelope |
Ligand-Protein Docking Studies with Relevant Biological Macromolecules
Ligand-protein docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Given its structure as a carboxylic acid, potential protein targets for this compound could include enzymes that process or are inhibited by carboxylic acids, such as certain metabolic enzymes or proteases.
A typical docking study would involve:
Preparation of the Ligand: Generating the 3D structure of this compound and considering its likely ionization state at physiological pH.
Selection and Preparation of the Protein Target: Identifying a relevant protein and obtaining its 3D structure, often from a public database like the Protein Data Bank (PDB).
Docking Simulation: Using software to place the ligand into the protein's binding site in numerous possible orientations and conformations.
Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, ionic interactions (from the carboxylate), and hydrophobic interactions (from the cyclopentyl ring).
For example, studies on cyclopentyl derivatives binding to kinases have shown that the cyclopentyl group can form favorable hydrophobic interactions within the protein's active site. mdpi.com The hydroxyl and carboxyl groups of this compound would be expected to form critical hydrogen bonds with polar amino acid residues.
Illustrative Data Table for Ligand-Protein Docking Results: This table is a hypothetical representation of potential results from a docking study against a hypothetical enzyme.
| Docking Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| 1 | -7.8 | Arg122, Ser100 | Ionic, Hydrogen Bond |
| 1 | -7.8 | Leu85, Val90 | Hydrophobic |
| 2 | -7.2 | Asn120, Gln98 | Hydrogen Bond |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic properties of a molecule with high accuracy. For this compound, DFT calculations could provide valuable data on its structure, stability, and reactivity.
Key parameters that would be calculated include:
Optimized Geometry: The most stable 3D structure of the molecule, providing precise bond lengths and angles.
Electronic Properties: The distribution of electrons in the molecule, visualized through molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity.
Electrostatic Potential (ESP) Map: This map shows the regions of positive and negative charge on the molecule's surface, indicating where it is likely to engage in electrostatic interactions. For this molecule, negative potential would be expected around the oxygen atoms of the carboxyl and hydroxyl groups, while positive potential would be near the hydroxyl hydrogen.
Acidity (pKa) Prediction: DFT calculations can be used to estimate the pKa of the carboxylic acid group, which is a critical parameter for its behavior in biological systems.
DFT studies are routinely used to investigate the properties of organic acids and support experimental findings. mdpi.com
Illustrative Data Table for DFT-Calculated Properties: This table is a hypothetical representation of potential results from a DFT study.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 Debye |
| Predicted pKa | 4.5 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.
To build a QSAR/QSPR model relevant to this compound, a dataset of structurally similar compounds with known activities or properties would be required. For instance, a series of related α-hydroxy carboxylic acids could be used.
The process would involve:
Data Collection: Assembling a set of molecules with measured biological activity (for QSAR) or a specific property like solubility or membrane permeability (for QSPR).
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that encode its structural, electronic, and physicochemical features (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices).
Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the activity/property.
Model Validation: The model's predictive power is rigorously tested.
Once a reliable model is built, it could be used to predict the activity or properties of new, unsynthesized molecules, including other derivatives of this compound. This allows for the rational design of new compounds with potentially improved characteristics. QSAR studies on carboxylic acids have been successfully used to predict properties like toxicity and inhibitory activity. researchgate.net
Applications in Chemical Biology and Research Tool Development
Utilization as a Chiral Building Block in the Synthesis of Complex Molecules
As a chiral building block, (R)-3-Cyclopentyl-2-hydroxypropanoic acid offers a pre-defined stereocenter, which is a crucial element in the construction of stereochemically complex molecules. The presence of both a carboxylic acid and a hydroxyl group allows for diverse chemical modifications and introductions into larger molecular scaffolds.
The utility of this compound extends to the synthesis of a variety of functional organic molecules beyond natural products. Its role as a chiral intermediate is valuable in the creation of molecules designed for specific functions, such as catalysts, ligands for asymmetric synthesis, or components of advanced materials. The ability to selectively modify the carboxylic acid and hydroxyl groups allows for the systematic construction of molecules with tailored properties.
Development of Stereoselective Probes for Mechanistic Biological Investigations
The development of stereoselective probes is essential for unraveling the intricacies of biological processes, which are often highly dependent on the three-dimensional structure of interacting molecules. Although the direct application of this compound in creating such probes is still an area of active research, its inherent chirality makes it a promising candidate. By incorporating this moiety into larger molecules that can interact with biological targets such as enzymes or receptors, researchers can investigate the stereochemical requirements for binding and activity. This approach can provide valuable insights into the mechanisms of biological recognition and catalysis.
Role as a Reference Standard in High-Precision Chiral Metabolomics and Analytical Research
In the burgeoning field of chiral metabolomics, the accurate identification and quantification of enantiomers are paramount, as different stereoisomers can have vastly different biological activities and metabolic fates. High-precision analytical techniques, such as chiral chromatography coupled with mass spectrometry, are employed for this purpose. For these methods to be reliable, well-characterized chiral reference standards are indispensable.
Future Directions and Emerging Research Avenues for R 3 Cyclopentyl 2 Hydroxypropanoic Acid
The unique structural characteristics of (R)-3-Cyclopentyl-2-hydroxypropanoic acid, a chiral α-hydroxy acid, position it as a compound of significant interest for future scientific exploration. Emerging research is poised to unlock its full potential across various domains, from identifying novel biological interactions to its incorporation into next-generation materials. The following sections delineate key forward-looking research trajectories.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-3-Cyclopentyl-2-hydroxypropanoic acid, and how can stereochemical purity be ensured?
- Methodology : Adapt protocols for structurally related hydroxypropanoic acids. For example, coupling cyclopentyl precursors with protected hydroxy acids using reagents like 4-methylmorpholine and BOP (benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) in DMF, followed by chiral resolution (e.g., HPLC with a chiral stationary phase) to isolate the (R)-enantiomer .
- Key Parameters : Reaction temperature (0–25°C), pH control during deprotection, and use of chiral auxiliaries or enzymes (e.g., lipases) to enhance enantiomeric excess .
Q. How can the solubility and stability of this compound be characterized under physiological conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) and measure via UV-Vis spectroscopy or HPLC. Evidence suggests high aqueous solubility for similar hydroxypropanoic acids (e.g., >100 mg/mL at pH 7.4) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor hydrolytic degradation via LC-MS. Cyclopentyl groups may enhance stability compared to aromatic analogs .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Tools :
- NMR : H and C NMR to confirm cyclopentyl integration and hydroxy/acid proton environments .
- HPLC-MS : Reverse-phase C18 columns with MS detection for purity assessment (>98%) and identification of byproducts .
- Chiral Analysis : Polarimetry or chiral HPLC to verify enantiomeric excess (e.g., Chiralpak IG-3 column) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?
- Data Contradiction : Some protocols yield racemic mixtures despite chiral catalysts.
- Resolution : Optimize solvent polarity (e.g., THF vs. DMF) and catalyst loading. For example, using (R)-BINOL-derived catalysts can improve enantioselectivity (>90% ee) .
- Validation : Compare experimental optical rotation values with literature data for (R)-configured hydroxy acids (e.g., [α] = +15° to +25° in water) .
Q. What strategies mitigate batch-to-batch variability in bioactivity assays involving this compound?
- Approach :
- Purification : Recrystallization from ethanol/water mixtures to remove residual cyclopentyl precursors .
- Bioassay Design : Include positive controls (e.g., known CYP450 inhibitors) and validate via dose-response curves to account for compound degradation .
Q. How does the cyclopentyl moiety affect metabolic stability compared to phenyl analogs?
- Hypothesis Testing :
- In Vitro Assays : Incubate with liver microsomes and quantify parent compound via LC-MS. Cyclopentyl groups may reduce CYP450-mediated oxidation (cf. phenyl analogs in ).
- Data Interpretation : Compare half-life () values with structurally related compounds (e.g., 3-phenylpropanoic acid derivatives) .
Q. What are the implications of pH-dependent solubility on formulation for in vivo studies?
- Experimental Design :
- pH-Solubility Profile : Use phosphate buffers (pH 2–8) to simulate gastrointestinal conditions. High solubility at pH >5 suggests suitability for oral dosing .
- Pharmacokinetics : Administer in animal models and measure plasma concentrations via LC-MS/MS to correlate solubility with bioavailability .
Methodological Challenges & Solutions
Resolving discrepancies in reported solubility data for hydroxypropanoic acids
- Root Cause : Variability in buffer ionic strength or temperature.
- Solution : Standardize conditions (e.g., 25°C, 0.1 M PBS) and validate via inter-laboratory studies .
Optimizing enantiomeric purity during scale-up
- Challenge : Racemization during acidic/basic workup.
- Mitigation : Use mild deprotection conditions (e.g., TFA/water at 0°C) and monitor ee at each step .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
